1,1-diethoxy-N,N-dimethylethanamine

Physical Property Purification Separation

1,1-Diethoxy-N,N-dimethylethanamine (CAS 19429-85-7), commonly referred to as N,N-dimethylacetamide diethyl acetal (DMA-DEA), is a specialized condensation reagent belonging to the class of amide acetals. Characterized by a central carbon bonded to two ethoxy groups, a dimethylamino group, and a methyl group, it exhibits a dual reactivity profile enabling it to function as both an electrophilic formylating agent and a source of a potent base.

Molecular Formula C8H19NO2
Molecular Weight 161.24 g/mol
CAS No. 19429-85-7
Cat. No. B189765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-diethoxy-N,N-dimethylethanamine
CAS19429-85-7
Molecular FormulaC8H19NO2
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCCOC(C)(N(C)C)OCC
InChIInChI=1S/C8H19NO2/c1-6-10-8(3,9(4)5)11-7-2/h6-7H2,1-5H3
InChIKeyXUFDMPZZAIRCGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diethoxy-N,N-dimethylethanamine (CAS 19429-85-7) | N,N-Dimethylacetamide Diethyl Acetal (DMA-DEA) for Specialized Organic Synthesis


1,1-Diethoxy-N,N-dimethylethanamine (CAS 19429-85-7), commonly referred to as N,N-dimethylacetamide diethyl acetal (DMA-DEA), is a specialized condensation reagent belonging to the class of amide acetals [1]. Characterized by a central carbon bonded to two ethoxy groups, a dimethylamino group, and a methyl group, it exhibits a dual reactivity profile enabling it to function as both an electrophilic formylating agent and a source of a potent base . Its molecular formula is C8H19NO2, with a molecular weight of 161.24 g/mol, a predicted boiling point of approximately 163.9°C at 760 mmHg, and a density of 0.9±0.1 g/cm³ .

Why Substituting 1,1-Diethoxy-N,N-dimethylethanamine with Common Amide Acetals Like DMF-DMA or DMF-DEA Risks Divergent Reaction Outcomes


Within the amide acetal reagent class, the specific amide backbone (formamide vs. acetamide) and the nature of the alkoxy leaving group (methoxy vs. ethoxy) profoundly influence reaction kinetics, regioselectivity, and the stability of intermediates . Direct substitution of 1,1-diethoxy-N,N-dimethylethanamine (an acetamide diethyl acetal) with the more common DMF-DMA (a formamide dimethyl acetal) can lead to distinct reactivity, including different byproduct profiles in condensations and altered selectivity in heterocycle syntheses [1]. The quantitative evidence below details these performance divergences, underscoring the necessity for reagent-specific validation and procurement decisions.

Quantitative Evidence for 1,1-Diethoxy-N,N-dimethylethanamine vs. DMF-DMA and DMA-DMA: Physical Properties and Reaction Selectivity


Boiling Point and LogP: Enhanced Volatility and Lipophilicity vs. DMF-DMA

1,1-Diethoxy-N,N-dimethylethanamine (DMA-DEA) exhibits a significantly higher predicted boiling point of 163.9°C at 760 mmHg compared to DMF-DMA (102-103°C) [1]. Its predicted LogP (KowWIN estimate) is 1.63, indicating higher lipophilicity than the more polar DMF-DMA . These differences impact volatility during high-temperature reactions and solvent compatibility in extraction/purification steps.

Physical Property Purification Separation

Divergent Reactivity in Condensation with Esters: Failed Intermolecular Condensation vs. Successful Intramolecular Process

In a direct head-to-head comparison, attempted condensation of 1,1-diethoxy-N,N-dimethylethanamine (DMA-DEA) with ethyl phenylacetate was unsuccessful, whereas the analogous reaction with N,N-dimethylvinylamine proceeded smoothly [1]. This contrasts with the known reactivity of other amide acetals, highlighting a specific limitation in intermolecular condensation with certain ester substrates. Conversely, intramolecular condensation with an internal ester carbonyl proceeded effectively, yielding enamino ketone derivatives in good yields [1].

Reagent Selectivity Enamine Synthesis Heterocycle Formation

Application in Pyrazolopyrimidine Synthesis: Alternative to DMF-DMA and DMF-DEA

In the synthesis of pyrazolo[3,4-d]pyrimidines, 1,1-diethoxy-N,N-dimethylethanamine (DMA-DEA) is explicitly listed alongside N,N-dimethylacetamide dimethyl acetal (DMA-DMA) and N,N-dimethylformamide diethyl acetal (DMF-DEA) as a viable reagent for the cyclocondensation step [1][2]. While specific yields for DMA-DEA are not isolated in the abstract, its inclusion indicates comparable utility to these established reagents in generating the pyrazolopyrimidine core, a privileged scaffold in kinase inhibitor design.

Heterocyclic Chemistry Medicinal Chemistry Pyrazolopyrimidine

Synthesis of Coumarin and Carbostyril Derivatives via Unusual Reaction Pathway

Reaction of 1,1-diethoxy-N,N-dimethylethanamine with 2-aminomethylene-5,5-dimethylcyclohexane-1,3-dione yields coumarin and carbostyril derivatives, a transformation not reported for simpler amide acetals like DMF-DMA [1]. While the abstract does not provide yield data, the "unusual reaction" designation suggests a distinct mechanistic pathway enabled by the specific acetamide diethyl acetal structure, providing access to oxygen heterocycles of pharmaceutical relevance.

Heterocyclic Synthesis Coumarin Carbostyril

Preparation of Tertiary Enaminoketones in Good Yields

Heating substituted acetophenones with excess 1,1-diethoxy-N,N-dimethylethanamine, with distillation of the resulting alcohol under vacuum, provides tertiary enaminoketones in good yields [1]. These enaminoketones serve as key intermediates for synthesizing 2-methyl-3-benzoyl-5-hydroxybenzofuran derivatives, a class with reported local anesthetic activity [1]. While the abstract does not specify exact yields, the method is presented as a preparative route to a diverse series of compounds.

Enaminoketone Synthesis Benzofuran Synthesis Local Anesthetics

Procurement-Driven Application Scenarios for 1,1-Diethoxy-N,N-dimethylethanamine (DMA-DEA)


Synthesis of Pyrazolo[3,4-d]pyrimidines for Kinase Inhibitor Development

Medicinal chemistry teams focusing on kinase inhibitors should procure DMA-DEA as a validated reagent for constructing the pyrazolo[3,4-d]pyrimidine core [1][2]. Its performance in this cyclocondensation is comparable to DMA-DMA and DMF-DEA, offering a structurally distinct alternative that may influence reaction selectivity or product purification profiles. The higher boiling point and lipophilicity of DMA-DEA could be advantageous when working with non-polar solvents or high-temperature conditions.

Accessing Coumarin and Carbostyril Derivatives via Unique Reactivity

Synthetic groups seeking to explore unusual reaction pathways for coumarin and carbostyril synthesis should consider DMA-DEA [3]. Its reaction with 2-aminomethylene-1,3-diketones yields these oxygen heterocycles, a transformation not readily achieved with DMF-DMA. This specific reactivity may enable novel synthetic routes to natural product analogs or bioactive scaffolds.

Preparing Tertiary Enaminoketones for Benzofuran-Based Drug Candidates

For programs targeting benzofuran derivatives with local anesthetic or other activities, DMA-DEA is a key reagent for generating tertiary enaminoketone intermediates in good yields [4]. The straightforward procedure (heating with excess acetal) simplifies the synthesis of diverse substituted enaminoketones, accelerating structure-activity relationship studies.

Intramolecular Condensations for Enamino Ketone Synthesis

Process chemists or synthetic methodologists designing intramolecular condensation strategies should note that DMA-DEA undergoes smooth intramolecular cyclization with internal ester carbonyls to afford enamino ketone derivatives [5]. This contrasts with its failure in intermolecular ester condensations, defining a clear and predictable reactivity boundary that can be exploited in complex molecule construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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